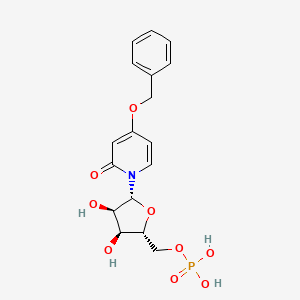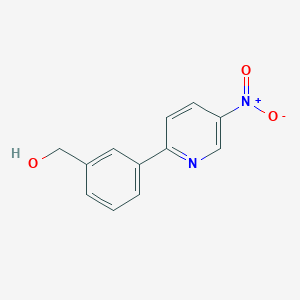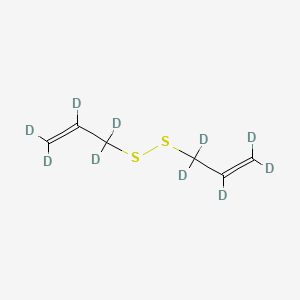
Diallyl Disulphide-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl Disulphide-d10 is a deuterated form of diallyl disulphide, an organosulfur compound derived from garlic and other plants in the genus Allium . This compound is known for its distinctive garlic odor and is a significant component of garlic oil. It is used in various scientific research applications due to its unique properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl disulphide can be synthesized through the reaction of sodium disulfide with allyl bromide or allyl chloride at temperatures of 40–60°C in an inert gas atmosphere . Sodium disulfide is generated in situ by reacting sodium sulfide with sulfur. This reaction is exothermic and has a theoretical efficiency of 88% .
Industrial Production Methods
On an industrial scale, diallyl disulphide is produced using the same method as described above. The process involves the reaction of sodium disulfide with allyl bromide or allyl chloride, ensuring the reaction is carried out in an inert gas atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Diallyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to allicin in the presence of peracetic acid or hydrogen peroxide.
Reduction: It can be reduced to form other sulfur-containing compounds.
Substitution: It can participate in substitution reactions to form different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Peracetic acid or hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Allicin and other sulfur-containing compounds.
Reduction: Various reduced sulfur compounds.
Substitution: Different organosulfur compounds depending on the reagents used.
Scientific Research Applications
Diallyl disulphide-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of diallyl disulphide involves several pathways:
Inducing Apoptosis: It induces apoptosis in cancer cells by activating metabolizing enzymes that detoxify carcinogens and inhibiting the production of reactive oxygen species.
Regulating Cell Cycle: It regulates the cell cycle by causing cell cycle arrest and suppressing DNA adduct formation.
Modulating Immune Response: It modulates the immune response by affecting various signaling pathways and cytokine production.
Comparison with Similar Compounds
Similar Compounds
Diallyl Trisulfide: Another organosulfur compound found in garlic with similar biological activities.
Diallyl Sulfide: A related compound with fewer sulfur atoms, also derived from garlic.
Dipropyl Disulfide: A similar compound with propyl groups instead of allyl groups.
Uniqueness
Diallyl disulphide-d10 is unique due to its deuterated form, which makes it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Its strong garlic odor and biological activities also make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H10S2 |
|---|---|
Molecular Weight |
156.3 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
InChI Key |
PFRGXCVKLLPLIP-URTNXKOFSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])SSC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
Canonical SMILES |
C=CCSSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


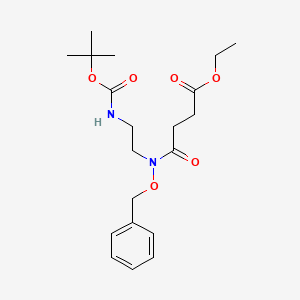
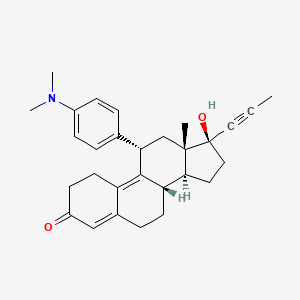
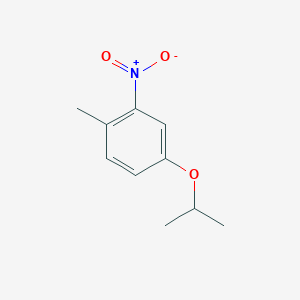


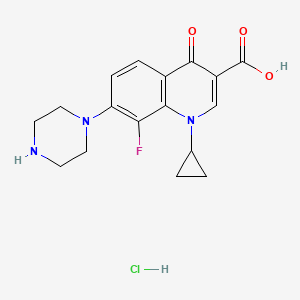
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
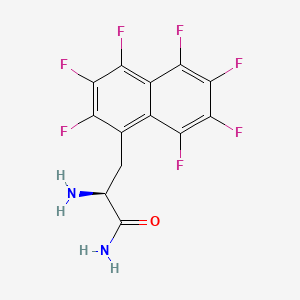
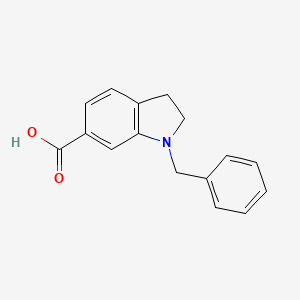

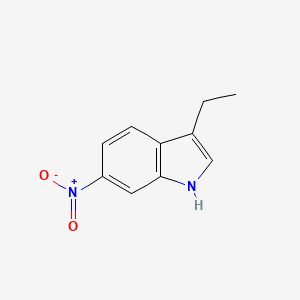
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
